Home > Products > Screening Compounds P3260 > 8-Hydroxy-2-dipropylaminotetralin hydrobromide
8-Hydroxy-2-dipropylaminotetralin hydrobromide - 87394-87-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

Catalog Number: EVT-3567594
CAS Number: 87394-87-4
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT), often abbreviated as 8-OH-DPAT, serves as a research tool for investigating the serotonergic system. [, , , , , , , , , ] Specifically, it acts as a potent and selective agonist for the serotonin 1A receptor (5-HT1A). [, , , , , , , , , ]

This compound's actions on the 5-HT1A receptor make it valuable for studying a diverse range of physiological processes and behaviors, including but not limited to, mood, anxiety, sleep, thermoregulation, and circadian rhythms. [, , , , , , , , , ]

Overview

8-Hydroxy-2-dipropylaminotetralin hydrobromide is a chemical compound that plays a significant role in neuroscience research, particularly as a selective agonist of the serotonin 1A receptor. This compound is known for its ability to modulate serotonin pathways, making it valuable in studying various neurological conditions and potential therapeutic applications.

Source

The compound is synthesized from tetralin derivatives and is commercially available from suppliers such as Sigma-Aldrich and Tocris Bioscience. Its chemical structure is characterized by the presence of a hydroxyl group and dipropylamino substituents on the tetralin framework, which contribute to its pharmacological properties .

Classification

8-Hydroxy-2-dipropylaminotetralin hydrobromide is classified as a serotonergic agent due to its interaction with serotonin receptors, specifically the serotonin 1A receptor. It is also categorized under tetralin derivatives, which are compounds derived from tetralin, a bicyclic organic compound .

Synthesis Analysis

Methods

The synthesis of 8-hydroxy-2-dipropylaminotetralin hydrobromide typically involves several steps:

  1. Starting Material: The synthesis begins with tetralin, which undergoes functionalization to introduce the hydroxyl group and the dipropylamino side chain.
  2. Reagents: Common reagents include bromine for bromination and various bases to facilitate nucleophilic substitutions.
  3. Purification: The final product is purified through chromatographic techniques to ensure high purity levels, often exceeding 98% as determined by high-performance liquid chromatography (HPLC) analysis .

Technical Details

The synthesis process may involve multiple reaction conditions, including temperature control and reaction time optimization, to achieve the desired yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 8-hydroxy-2-dipropylaminotetralin hydrobromide is C16H26BrNOC_{16}H_{26}BrNO, with a molecular weight of approximately 328.29 g/mol. The structure features:

  • A tetralin ring system.
  • A hydroxyl group (-OH) at the 8-position.
  • A dipropylamino group attached at the 2-position.

Data

  • CAS Number: 76135-31-4
  • PubChem ID: 6917794
  • InChI Key: BATPBOZTBNNDLN-UHFFFAOYSA-N
  • SMILES Notation: Br.CCCN(CCC)C1CCC2=CC=CC(O)=C2C1 .
Chemical Reactions Analysis

Reactions

8-Hydroxy-2-dipropylaminotetralin hydrobromide participates in various chemical reactions typical of amines and alcohols:

  1. Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, forming salts with strong acids.
  2. Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.
  3. Nucleophilic Substitution: The dipropylamino group can undergo nucleophilic substitutions, allowing for further functionalization of the compound.

Technical Details

These reactions are often studied under controlled laboratory conditions to explore their kinetics and mechanisms, contributing to a better understanding of the compound's reactivity in biological systems .

Mechanism of Action

Process

The primary mechanism of action for 8-hydroxy-2-dipropylaminotetralin hydrobromide involves its role as an agonist at the serotonin 1A receptor. Upon binding to this receptor:

  1. It induces conformational changes that activate intracellular signaling pathways.
  2. This activation leads to various physiological responses, including modulation of neurotransmitter release and neuronal excitability.

Data

Research indicates that this compound can influence mood regulation and anxiety responses through its serotonergic activity, making it a subject of interest in pharmacological studies aimed at treating depression and anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Melting Point: The melting point can vary based on purity but is generally around 200°C.
  • Stability: Stable under recommended storage conditions; should be stored desiccated at +4°C .

Relevant Data or Analyses

Characterization techniques such as X-ray crystallography have been used to determine the absolute configuration of this compound, providing insights into its stereochemistry and potential interactions with biological targets .

Applications

Scientific Uses

8-Hydroxy-2-dipropylaminotetralin hydrobromide has several applications in scientific research:

  1. Neuroscience Research: Used extensively in studies investigating serotonin receptor pharmacology and neuropharmacology.
  2. Potential Therapeutics: Explored for its potential use in treating mood disorders due to its agonistic effects on serotonin receptors.
  3. Cell Biology Studies: Employed in experiments examining cellular responses to serotonergic signaling pathways, particularly in melanocyte biology .

This compound's unique properties make it an essential tool for researchers studying complex biological systems influenced by serotonin signaling.

Serotonergic Receptor Pharmacology

5-HT₁ₐ Receptor Agonism: Selectivity and Binding Affinity Profiling

8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT) is widely recognized as the prototypical selective agonist for 5-HT₁ₐ serotonin receptors. Binding affinity studies using radioligand displacement assays demonstrate that 8-OH-DPAT exhibits high affinity for 5-HT₁ₐ receptors, with dissociation constants (Kᵢ) consistently reported in the low nanomolar range (1-5 nM) across multiple experimental models [1] [6]. The compound's selectivity profile reveals moderate affinity for 5-HT₇ receptors (pKᵢ = 6.6 at human 5-HT₇ receptors expressed in HEK 293 cells), but significantly lower affinity for other serotonin receptor subtypes including 5-HT₂ₐ, 5-HT₃, and 5-HT₄ receptors (Kᵢ > 1,000 nM) [1] [3] [6]. This selective binding profile establishes 8-OH-DPAT as an indispensable pharmacological tool for investigating 5-HT₁ₐ receptor function.

Functional characterization confirms 8-OH-DPAT acts as a high-efficacy agonist at 5-HT₁ₐ receptors. In vitro studies demonstrate concentration-dependent inhibition of forskolin-stimulated cAMP accumulation in rat hippocampal membranes (EC₅₀ ≈ 10 nM), consistent with canonical 5-HT₁ₐ receptor signaling through Gᵢ/Gₒ proteins [4]. Additional functional assays reveal 8-OH-DPAT stimulates guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding in rat brain tissue preparations and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels in fluorescence-based membrane potential assays, further confirming potent agonist efficacy at both pre- and postsynaptic 5-HT₁ₐ receptors [1] [6]. The compound's ability to reduce hippocampal serotonin levels following systemic administration in rats provides critical in vivo validation of its agonist activity at central 5-HT₁ₐ receptors [1].

Table 1: Receptor Binding Profile of 8-OH-DPAT

Receptor TypeAffinity (Kᵢ or pKᵢ)Functional ActivityExperimental System
5-HT₁ₐ1-5 nMFull agonistRat hippocampal membranes, HEK 293 cells
5-HT₇pKᵢ = 6.6 (≈250 nM)Partial agonistHuman 5-HT₇ expressed in HEK 293 cells
5-HT₂ₐ>1,000 nMNegligible activityRadioligand binding assays
5-HT₃>1,000 nMNegligible activityRadioligand binding assays

Functional Activity at 5-HT₇ Receptors: Agonist Efficacy and Signaling Consequences

Beyond its primary action at 5-HT₁ₐ receptors, 8-OH-DPAT exhibits significant functional activity at 5-HT₇ receptors. Binding studies confirm moderate affinity for 5-HT₇ receptors, with a pKᵢ value of 6.6 (approximately 250 nM) at human 5-HT₇ receptors heterologously expressed in HEK 293 cells [1] [3]. Functional characterization reveals 8-OH-DPAT acts as a partial agonist at 5-HT₇ receptors, with substantially lower efficacy compared to serotonin (5-HT) itself. In cellular systems expressing recombinant 5-HT₇ receptors, 8-OH-DPAT stimulates cAMP accumulation with an EC₅₀ of 6.4 ± 3.4 nM in bovine pulmonary artery smooth muscle cells, demonstrating potent but incomplete activation compared to full agonists [2].

The signaling consequences of 5-HT₇ receptor activation by 8-OH-DPAT involve Gₛ-protein coupling and subsequent adenylate cyclase activation, which contrasts with the Gᵢ-mediated inhibition of adenylyl cyclase characteristic of 5-HT₁ₐ receptor activation. This dual signaling profile creates complex physiological outcomes depending on receptor expression patterns. In bovine pulmonary artery smooth muscle cells, 8-OH-DPAT-induced cAMP accumulation is competitively antagonized by the 5-HT₄/5-HT₇ receptor antagonist ICS 205-930 (pA₂ = 6.3) but not by selective 5-HT₁ₐ antagonists, confirming mediation through 5-HT₇ rather than 5-HT₁ₐ receptors [2]. The discovery that 8-OH-DPAT serves as a potent partial agonist at 5-HT₇ receptors has prompted reevaluation of earlier pharmacological studies attributing all its effects solely to 5-HT₁ₐ activation.

Table 2: Comparative Signaling of 8-OH-DPAT at 5-HT₁ₐ vs. 5-HT₇ Receptors

Parameter5-HT₁ₐ Receptor5-HT₇ Receptor
G-protein couplingGᵢ/GₒGₛ
Primary signaling↓ cAMP production↑ cAMP production
Functional efficacyFull agonistPartial agonist
EC₅₀ (cAMP modulation)~10 nM (inhibition)6.4 ± 3.4 nM (stimulation)
Antagonist sensitivityBlocked by WAY-100635Blocked by ICS 205-930

Comparative Pharmacodynamics of Racemate versus Enantiopure Forms

8-OH-DPAT is typically utilized as a racemic mixture [(±)-8-OH-DPAT], but its enantiomers exhibit distinct pharmacological properties. The chiral structure of 8-OH-DPAT results in R(-) and S(+) enantiomers that display differential intrinsic activity at 5-HT₁ₐ receptors despite similar receptor binding affinity [4] [9]. Functional assays in rat hippocampal membranes demonstrate that R(-)-8-OH-DPAT exhibits higher intrinsic activity in inhibiting forskolin-stimulated cAMP accumulation compared to the S(+) enantiomer [4]. This enantiomeric difference in functional efficacy occurs without significant differences in binding affinity, highlighting the importance of stereochemistry in determining receptor activation efficiency rather than binding per se.

In vivo studies further reveal divergent physiological effects between enantiomers. R(-)-8-OH-DPAT potently induces hypothermia in rats—a well-established 5-HT₁ₐ-mediated response—while S(-)-8-OH-DPAT produces minimal thermoregulatory effects [9]. Similarly, R(-)-8-OH-DPAT more effectively enhances the discriminative stimulus effects of the hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) in drug discrimination paradigms, an effect blocked by the 5-HT₁ₐ antagonist NAN-190 [9]. These findings demonstrate that R(-)-8-OH-DPAT possesses greater functional efficacy at both pre- and postsynaptic 5-HT₁ₐ receptors in vivo. Interestingly, certain structural analogs of 8-OH-DPAT exhibit even more pronounced enantiomeric differences. For example, in the UH-301 series, the S-enantiomer functions as a competitive antagonist at 5-HT₁ₐ receptors, while the R-enantiomer retains agonist properties [4]. This enantioselectivity has significant implications for pharmacological studies, as the racemic mixture contains both agonist and potential antagonist components that may produce complex net effects.

Table 3: Pharmacodynamic Comparison of 8-OH-DPAT Enantiomers

ParameterR(-)-8-OH-DPATS(+)-8-OH-DPAT
5-HT₁ₐ binding affinityHigh (Kᵢ ~2 nM)High (Kᵢ ~2 nM)
Intrinsic activity (cAMP)High efficacy agonistLower efficacy agonist
Hypothermic response in ratsPotent inductionMinimal effect
DOM stimulus enhancementSignificant enhancementWeak enhancement
Functional classificationFull agonistPartial agonist

Autoreceptor versus Postsynaptic Receptor Activation Dynamics

8-OH-DPAT exhibits complex and region-specific effects in the central nervous system due to differential activation of somatodendritic autoreceptors versus postsynaptic 5-HT₁ₐ receptors. At nanomolar concentrations, 8-OH-DPAT preferentially activates 5-HT₁ₐ autoreceptors located on serotonergic neuron soma in the raphe nuclei. This activation suppresses neuronal firing through GIRK channel opening, leading to reduced serotonin synthesis and release in projection areas. Systemic administration of 8-OH-DPAT (0.1-0.3 mg/kg) consistently reduces extracellular serotonin levels in the hippocampus by >50%, demonstrating potent autoreceptor-mediated inhibition of serotonergic neurotransmission [1] [6].

At higher concentrations, 8-OH-DPAT activates postsynaptic 5-HT₁ₐ receptors distributed throughout limbic and cortical regions, producing distinct physiological and behavioral effects. This differential activation creates biphasic dose-response relationships for various parameters. For example, in feeding behavior paradigms, low-dose 8-OH-DPAT (20 µg/kg i.v.) increases operant food intake in satiated pigs, likely through postsynaptic receptor mechanisms, while higher doses (5-100 µg/kg) suppress food intake in food-deprived animals, possibly involving both pre- and postsynaptic receptors [8]. Similar biphasic effects are observed in neurophysiological parameters: in spinalized rats, 8-OH-DPAT inhibits monosynaptic reflexes at higher doses (spinal postsynaptic receptors), while potentiating these reflexes at lower doses in intact animals, suggesting supraspinal involvement [5].

Electrophysiological studies further elucidate this duality: 8-OH-DPAT administration rapidly inhibits serotonergic neuron firing in the dorsal raphe nucleus (autoreceptor-mediated), while simultaneously enhancing pyramidal neuron excitability in the prefrontal cortex through postsynaptic 5-HT₁ₐ receptor activation [1] [6]. The compound also demonstrates region-selective modulation of ion channels, including sodium channel subtypes in cortical pyramidal neurons via postsynaptic 5-HT₁ₐ receptors [6]. These differential effects highlight the complex pharmacological profile of 8-OH-DPAT and necessitate careful dose selection when interpreting its actions in experimental paradigms.

Table 4: Physiological Effects Mediated by Autoreceptor vs. Postsynaptic 5-HT₁ₐ Activation

ParameterAutoreceptor-Mediated EffectsPostsynaptic Receptor-Mediated Effects
Neuronal localizationRaphe nuclei somatodendritic regionCortical, hippocampal, spinal neurons
Sensitivity to 8-OH-DPATLow doses (0.1-0.3 mg/kg)Higher doses (0.5-1.0 mg/kg)
Serotonin dynamics↓ Firing rate, ↓ synthesis, ↓ releaseModulates neurotransmitter release
Hippocampal 5-HT levelsReduced by >50%Variable effects
Spinal reflex modulationNot applicableInhibition in spinalized rats
Feeding behaviorNot primary mechanismIncreased intake in satiated animals

Properties

CAS Number

87394-87-4

Product Name

8-Hydroxy-2-dipropylaminotetralin hydrobromide

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H

InChI Key

BATPBOZTBNNDLN-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Solubility

>49.2 [ug/mL]

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.